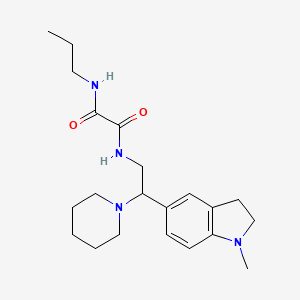

![molecular formula C14H20N2O B2535955 3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol CAS No. 305347-65-3](/img/structure/B2535955.png)

3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

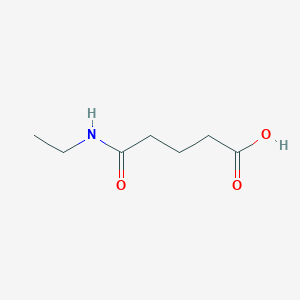

This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The specific compound you’re asking about has a propan-1-ol group attached to the benzimidazole, and a 2-methylpropyl group attached to one of the nitrogen atoms in the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzimidazole core, with the propan-1-ol and 2-methylpropyl groups attached at specific positions . The exact structure would depend on the specific locations of these attachments.Wissenschaftliche Forschungsanwendungen

Fluorescent DNA Staining

One of the primary applications of benzimidazole derivatives, specifically Hoechst 33258 and its analogues, is in fluorescent DNA staining. Hoechst 33258 binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It facilitates the analysis of nuclear DNA content values, chromosome analysis in plant cell biology, and can be used as a fluorescent DNA stain due to its ability to permeate cells easily (Issar & Kakkar, 2013).

Anticancer Potential

Benzimidazole derivatives have been studied for their anticancer properties. These compounds have shown promise as anticancer agents through mechanisms such as DNA intercalation, acting as alkylating agents, topoisomerase inhibitors, DHFR enzyme inhibitors, and tubulin inhibitors. Their resemblance with naturally occurring nitrogenous bases, like purine, enables them to exhibit a broad range of biological activities crucial in combating cancer (Akhtar et al., 2019).

Biological Activities

Benzimidazole derivatives play a significant role across a spectrum of pharmacological functions including antimicrobial, antiviral, antidiabetic, anti-inflammatory, antihypertensive, and proton pump inhibitory activities. These compounds are part of the vitamin B12 structure, underlining their importance in medicinal chemistry (Vasuki et al., 2021).

Therapeutic Potential

The wide range of therapeutic applications of benzimidazole derivatives is due to their structural versatility, which allows for the creation of pharmacologically active compounds with varied substituents. These compounds have been incorporated into drugs with antimicrobial, antiviral, antiparasitic, and anticancer activities, highlighting the benzimidazole nucleus as a pivotal structure in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Intellectual Property and Drug Design

The benzimidazole nucleus is a cornerstone in medicinal chemistry, leading to its extensive exploration in drug design. This exploration has resulted in benzimidazoles being screened for a wide range of biological activities, making them an important pharmacophore and sub-structure in drug design. The continuous development of benzimidazole compounds is critical for addressing various diseases, including challenging ones like the Ebola virus (Wang, Han, & Zhou, 2015).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use or biological activity. Benzimidazole derivatives have been studied for a variety of biological activities, including antimicrobial, antiviral, and anticancer activities . The specific mechanism of action for this compound would depend on its biological targets, which are not known without specific studies.

Eigenschaften

IUPAC Name |

3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(2)10-16-13-7-4-3-6-12(13)15-14(16)8-5-9-17/h3-4,6-7,11,17H,5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXGJPJVPRUCDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)

![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)

![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)

![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)